molecular formula C15H11N3O4S B3048161 N-(3-nitrophenyl)quinoline-8-sulfonamide CAS No. 158729-25-0

N-(3-nitrophenyl)quinoline-8-sulfonamide

货号: B3048161
CAS 编号: 158729-25-0
分子量: 329.3 g/mol
InChI 键: ACTSYSYEGYKYCS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Nitrophenyl)quinoline-8-sulfonamide is a chemical compound with the molecular formula C 15 H 11 N 3 O 4 S and a molecular weight of 329.34 g/mol . It is supplied as a dry powder . This compound belongs to the class of quinoline-8-sulfonamide derivatives, which are currently being investigated in scientific research for their potential as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterases (NPPs) . Inhibition of NPP enzymes, including the NPP1 and NPP3 isoforms, is a relevant mechanism in various therapeutic areas . Research into this compound family involves advanced in silico techniques, such as molecular docking and molecular dynamics simulations, to understand its binding interactions and stability with biological targets . Furthermore, the broader family of quinoline-sulfonamide hybrids is recognized as a privileged structure in medicinal chemistry due to its versatile biological activities, which also include antibacterial properties . This product is intended for research purposes such as biological screening and lead optimization in early-stage drug discovery . This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(3-nitrophenyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-18(20)13-7-2-6-12(10-13)17-23(21,22)14-8-1-4-11-5-3-9-16-15(11)14/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTSYSYEGYKYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166513
Record name N-(3-Nitrophenyl)-8-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158729-25-0
Record name N-(3-Nitrophenyl)-8-quinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Nitrophenyl)-8-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Nitrophenyl)-8-quinolinesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV48SU6BUF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Spectroscopic and Structural Characterization of N 3 Nitrophenyl Quinoline 8 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of N-(3-nitrophenyl)quinoline-8-sulfonamide provides a precise map of the proton environments. The aromatic protons of the quinoline (B57606) and nitrophenyl rings typically resonate in the downfield region, generally between 6.5 and 8.5 ppm. rsc.org The specific chemical shifts are influenced by the electronic effects of the sulfonamide and nitro substituents. The proton of the sulfonamide group (-SO₂NH-) is characteristically observed as a singlet at a significantly downfield chemical shift, often in the range of 8.78 to 10.15 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.org

The coupling patterns (splitting of signals) arise from spin-spin interactions between neighboring non-equivalent protons, providing valuable information on their relative positions. Protons on adjacent carbons (vicinal coupling) typically exhibit coupling constants (J-values) that help in assigning their specific locations within the aromatic rings.

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Quinoline Ring Protons 7.0 - 8.5 Multiplets, Doublets
Nitrophenyl Ring Protons 7.5 - 8.2 Multiplets, Doublets, Triplets

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used for analysis. thieme-connect.de

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Carbon Type Expected Chemical Shift (δ, ppm)
Quinoline Ring Carbons 115 - 155
Nitrophenyl Ring Carbons 110 - 150
Carbon attached to SO₂ ~140

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying key functional groups present in a molecule. For this compound, the most characteristic vibrations are associated with the sulfonamide and nitro groups.

The sulfonamide group (–SO₂NH–) gives rise to two prominent stretching bands: an asymmetric (ν_as) stretch typically found in the 1320–1310 cm⁻¹ region and a symmetric (ν_s) stretch in the 1155–1143 cm⁻¹ range. rsc.org The stretching vibration of the S-N bond is also a key indicator. nih.gov Additionally, a distinct N-H stretching band is expected, generally appearing in the region of 3350–3290 cm⁻¹. nih.gov The nitro group (–NO₂) exhibits its own characteristic asymmetric and symmetric stretching vibrations. Aromatic C=C and C-H stretching vibrations are also readily observed.

Table 3: Key Infrared (IR) Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Sulfonamide (N-H) Stretching 3350 - 3290
Sulfonyl (SO₂) Asymmetric Stretching 1320 - 1310
Sulfonyl (SO₂) Symmetric Stretching 1155 - 1143
Nitro (NO₂) Asymmetric Stretching 1550 - 1520
Nitro (NO₂) Symmetric Stretching 1355 - 1330

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π-π* transitions within the extended conjugated systems of the quinoline and nitrophenyl rings. nih.govresearchgate.net These high-energy transitions typically result in strong absorption bands in the UV region. Additionally, n-π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro and sulfonyl groups and the nitrogen of the sulfonamide, may appear as weaker absorption bands at longer wavelengths. nih.gov The exact position and intensity of these absorption maxima (λ_max) are sensitive to solvent polarity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and confirming its elemental composition. In techniques like Electrospray Ionization (ESI-MS), the molecule is typically observed as a protonated species [M+H]⁺. For this compound (C₁₅H₁₁N₃O₄S), the expected monoisotopic mass is approximately 341.0470 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula, serving as a definitive confirmation of the compound's identity and a stringent test of its purity. nih.gov

X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination

While spectroscopic methods define the molecular connectivity, single-crystal X-ray crystallography provides the ultimate proof of structure by mapping the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, providing definitive data on bond lengths, bond angles, and torsion angles. nih.gov

For this compound, crystallographic analysis would reveal the crystal system and space group in which it crystallizes (e.g., monoclinic, P2₁/n). nih.govmdpi.com Crucially, it would determine the conformation of the molecule, including the dihedral angle between the planes of the quinoline and nitrophenyl ring systems. nih.gov Furthermore, this analysis elucidates the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and oxygen atoms of the sulfonyl or nitro groups, which dictate the crystal packing arrangement. researchgate.net

Crystal System and Space Group Analysis

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, fundamental crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, remain undetermined. This foundational information is critical for any in-depth structural analysis.

Intermolecular Interactions and Supramolecular Aggregation Patterns

Without crystallographic data, a definitive analysis of the intermolecular interactions and supramolecular aggregation patterns is not possible. While it can be hypothesized that interactions such as hydrogen bonding involving the sulfonamide's N-H group and the oxygen atoms of the sulfonyl and nitro groups, as well as π-π stacking between the quinoline and nitrophenyl rings, would be present, the specific motifs and their geometric parameters are unknown. The precise way these non-covalent interactions guide the assembly of molecules in the crystalline state has not been documented.

Computational Chemistry and in Silico Modeling of N 3 Nitrophenyl Quinoline 8 Sulfonamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the molecular geometry and electronic properties of molecules like N-(3-nitrophenyl)quinoline-8-sulfonamide. doaj.org Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p) or B3LYP/6-31+G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the conformation with the lowest energy, providing key information on bond lengths, bond angles, and dihedral angles. For similar sulfonamide compounds, studies have shown that molecules are often twisted at the S-N bond. researchgate.net The optimized structure of this compound would reveal the spatial arrangement of its quinoline (B57606), sulfonamide, and nitrophenyl moieties, which is fundamental for understanding its interactions with biological targets.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.netsapub.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap suggests higher chemical reactivity and lower stability. researchgate.netnih.gov For related sulfonamides, DFT calculations have shown that charge transfer occurs within the molecule, which can be inferred from the HOMO-LUMO energy gap. nih.gov

The analysis of these orbitals helps predict the molecule's electron excitation properties. For instance, the electronic transitions observed in UV-Visible spectroscopy can be correlated with the electron jumps from occupied orbitals (like HOMO) to unoccupied ones (like LUMO). nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Related Sulfonamide Compound (Note: The following data is for a structurally similar compound, ({4-nitrophenyl}sulfonyl)tryptophan, and serves to illustrate the typical output of such calculations.)

Molecular OrbitalEnergy (eV)
HOMO-7.21
LUMO-2.71
Energy Gap (ΔE)4.50

Data sourced from a study on a related nitrophenyl sulfonamide derivative. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), typically around electronegative atoms like oxygen, and blue indicates regions of low electron density (positive potential), often near hydrogen atoms. researchgate.netbhu.ac.in Green and yellow represent areas with intermediate or neutral potential. For this compound, the MEP map would likely show negative potential concentrated around the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups, identifying these as likely sites for electrophilic attack and hydrogen bonding interactions. doaj.orgresearchgate.net

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is extensively used in drug discovery to screen for potential drug candidates by predicting how they might interact with a specific biological target. researchgate.net For quinoline-sulfonamide derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes and receptors. doaj.orgmdpi.comnih.gov

A key output of molecular docking is the prediction of binding affinity, often expressed as a "docking score". researchgate.net This score, typically in units of kcal/mol, estimates the free energy of binding for the protein-ligand complex. A more negative score generally indicates a more stable complex and a stronger binding affinity. nih.govresearchgate.net These scores are used to rank different compounds and predict their potential biological activity. For example, various quinoline-sulfonamide derivatives have been docked against targets like pyruvate (B1213749) kinase M2 (PKM2) and dihydropteroate (B1496061) synthase (DHPS) to predict their inhibitory potential. nih.govnih.gov

Table 2: Representative Docking Scores of Quinoline-Sulfonamide Derivatives Against Various Protein Targets (Note: The following data is for structurally related compounds and illustrates typical docking results. The specific target protein and ligand structure significantly influence the score.)

Compound TypeProtein TargetDocking Score (kcal/mol)
Quinoline-Sulfonamide DerivativePyruvate Kinase M2 (PKM2)-10.4
Indole-Sulfonamide DerivativeE. coli DNA Gyrase (5MMN)-6.37
Indole-Sulfonamide DerivativeCOVID-19 Main Protease (6LU7)-6.35
Nitrophenyl Sulfonamide DerivativeDihydropteroate Synthase (DHPS)-8.1

Data sourced from various studies on related sulfonamide compounds. mdpi.comnih.govmdpi.com

Elucidation of Ligand-Protein Complex Stabilization Mechanisms (e.g., hydrogen bonding, π-π stacking)

The stability of a ligand-protein complex is paramount for its biological activity. For this compound, computational methods are employed to elucidate the non-covalent interactions that stabilize its binding to a potential protein target. The primary interactions of interest are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The this compound molecule possesses several hydrogen bond donors and acceptors. The sulfonamide group (-SO₂NH-) is a key player, with the nitrogen-bound hydrogen acting as a donor and the two oxygen atoms acting as strong acceptors. Molecular docking simulations can predict the formation of hydrogen bonds between these groups and amino acid residues in a protein's active site. For instance, the sulfonamide oxygens could interact with the backbone or side-chain hydrogens of residues like arginine, lysine (B10760008), or serine.

An illustrative representation of potential non-covalent interactions is provided in the table below.

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Sulfonamide N-HAspartate, Glutamate, Serine (side chain carbonyl)
Hydrogen Bond (Acceptor)Sulfonamide O=S=OArginine, Lysine, Serine, Threonine (side chain N-H or O-H)
π-π StackingQuinoline RingPhenylalanine, Tyrosine, Tryptophan, Histidine
π-π StackingNitrophenyl RingPhenylalanine, Tyrosine, Tryptophan, Histidine

Identification of Key Amino Acid Residues at Catalytic and Binding Sites

Molecular docking is a primary computational tool used to predict the preferred binding mode of a ligand to a protein target. By simulating the interaction between this compound and a protein's binding pocket, key amino acid residues that are critical for binding can be identified. These simulations calculate a binding energy or scoring function, with lower values typically indicating a more favorable interaction.

While specific docking studies for this compound are not extensively reported, the general methodology involves placing the ligand in the active site of a target protein and evaluating the interactions. For instance, in studies of other quinoline-8-sulfonamide (B86410) derivatives targeting enzymes like pyruvate kinase M2, key residues such as Phe26, Leu27, Met30, Tyr390, and Lys311 have been identified as crucial for binding through a combination of hydrophobic interactions and hydrogen bonds. nih.gov Should this compound be docked into a similar active site, it would be expected to form analogous interactions, with the quinoline and nitrophenyl moieties likely occupying hydrophobic pockets and the sulfonamide group forming hydrogen bonds.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Molecular Behavior and Ligand-Target Recognition

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. doaj.org An MD simulation calculates the motion of atoms over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.com

For this compound, an MD simulation would typically follow a molecular docking study. The predicted ligand-protein complex would be placed in a simulated physiological environment (water, ions), and the trajectory of the system would be calculated for a set period (nanoseconds to microseconds). Analysis of the trajectory can reveal:

The stability of the hydrogen bonds and π-π stacking interactions over time.

The root-mean-square deviation (RMSD) of the ligand and protein, indicating the stability of the binding pose.

The flexibility of different parts of the ligand and protein.

The role of water molecules in mediating the interaction.

Such simulations are crucial for validating the docking results and understanding the dynamic nature of ligand-target recognition. nih.gov

Topological Studies (e.g., AIM, RDG, ELF, LOL) for Chemical Bonding and Non-Covalent Interactions

Topological analyses of the electron density, derived from quantum chemical calculations, provide a detailed picture of chemical bonding and non-covalent interactions. While specific studies on this compound using these methods are not widely available, their application would yield valuable information.

Atoms in Molecules (AIM): This method partitions the electron density of a molecule to define atoms and the bonds between them. It can characterize the nature of chemical bonds and identify non-covalent interactions like hydrogen bonds and van der Waals forces.

Reduced Density Gradient (RDG): RDG analysis is particularly useful for visualizing and characterizing non-covalent interactions. It plots the RDG against the electron density, revealing regions of hydrogen bonding, van der Waals interactions, and steric repulsion.

Electron Localization Function (ELF) and Localization of Orbitals (LOL): ELF and LOL are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. These methods provide a visual representation of the chemical bonding within the this compound molecule.

Comparative Analysis of Computational Predictions with Experimental Spectroscopic and Structural Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. nih.gov For this compound, computational predictions of its properties would be compared with experimental results from techniques such as:

X-ray Crystallography: The experimentally determined crystal structure would be the "gold standard" for validating the computationally optimized geometry of the molecule. Bond lengths, bond angles, and torsion angles from DFT calculations can be directly compared to the crystallographic data.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) of the molecule can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared to the experimental NMR spectrum. This comparison helps to confirm the molecular structure and its conformation in solution. nih.gov

IR and UV-Vis Spectroscopy: The vibrational frequencies (IR) and electronic transitions (UV-Vis) can be computationally predicted and compared to the experimental spectra. mdpi.comnih.gov Discrepancies between the calculated and experimental spectra can often be explained by factors such as solvent effects or the limitations of the theoretical model.

The table below illustrates the type of comparative analysis that would be performed.

PropertyComputational MethodExperimental MethodPurpose of Comparison
Molecular GeometryDFT (e.g., B3LYP/6-31G*)X-ray CrystallographyValidation of the calculated 3D structure.
¹H and ¹³C Chemical ShiftsGIAONMR SpectroscopyConfirmation of molecular structure and conformation.
Vibrational FrequenciesDFT Frequency CalculationIR SpectroscopyAssignment of spectral bands and validation of the computational model.
Electronic TransitionsTD-DFTUV-Vis SpectroscopyUnderstanding the electronic structure and assignment of absorption bands.

This comparative approach is essential for establishing the accuracy and predictive power of the computational models used to study this compound.

Molecular Mechanisms of Biological Activity: in Vitro and Biochemical Investigations

Anticancer Activity and Associated Molecular Pathways

The anticancer potential of various quinoline (B57606) sulfonamide derivatives has been a subject of scientific inquiry, with studies often exploring their impact on enzymes crucial for tumor growth and proliferation. However, specific data for N-(3-nitrophenyl)quinoline-8-sulfonamide is not detailed in available research.

Inhibition of Tumor Cell-Specific Pyruvate (B1213749) Kinase M2 (PKM2)

Pyruvate Kinase M2 (PKM2) is a critical enzyme in the final, rate-limiting step of glycolysis and is known to be upregulated in numerous cancer types, promoting tumor growth and proliferation. nih.gov The modulation of PKM2 activity is therefore considered a promising strategy in cancer therapy. nih.gov While a number of quinoline-8-sulfonamide (B86410) derivatives have been investigated as PKM2 modulators, there is no specific evidence available to confirm that this compound acts as an inhibitor of this enzyme. nih.gov

Studies on related compounds, such as certain 8-quinolinesulfonamido-1,2,3-triazoles, have demonstrated an ability to reduce intracellular pyruvate levels in cancer cells, a downstream effect of PKM2 modulation. nih.gov These related derivatives have also been shown to impact cancer cell viability, proliferation, and cell-cycle phase distribution. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Currently, there is no published scientific data specifically detailing the effects of this compound on intracellular pyruvate levels.

While related quinoline-8-sulfonamide derivatives have been shown to significantly reduce the number of cancer cells in vitro, indicating an anti-proliferative effect, specific studies on the impact of this compound on cancer cell viability and proliferation are not available. nih.gov

The influence of this compound on the distribution of cell-cycle phases in cancer cells has not been specifically reported in the available scientific literature.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer drugs. General studies have indicated that sulfonamides as a class can interact with a binding site on the DHFR enzyme. nih.gov However, there is no specific research available that demonstrates or quantifies the inhibitory activity of this compound against DHFR.

Lactate Dehydrogenase A (LDHA) Inhibition

Lactate Dehydrogenase A (LDHA) is another key enzyme in cancer metabolism, responsible for the conversion of pyruvate to lactate, which is crucial for the survival of cancer cells under hypoxic conditions. nih.govnih.gov Research has been conducted on quinoline-3-sulfonamides as inhibitors of LDHA, which have been shown to reverse aerobic glycolysis in cancer cells. nih.govnih.gov It is important to distinguish these compounds from the subject of this article, as this compound is a positional isomer and its activity against LDHA has not been documented.

Antiproliferative Effects in Established Cancer Cell Lines (e.g., A549, MCF-7, C32)

Derivatives of quinoline-sulfonamide have demonstrated notable antiproliferative activity across a spectrum of human cancer cell lines. While specific data for this compound is limited in the reviewed literature, extensive research on structurally related compounds provides strong evidence of the scaffold's cytotoxic potential.

For instance, a series of 8-quinolinesulfonamide derivatives showed significant cytotoxicity. One such compound, designated 9a, was effective against several cancer cell lines, with IC50 values of 223.1 µg/mL for A549 (lung cancer) and 233.9 µg/mL for C32 (amelanotic melanoma). nih.gov In another study, quinazoline-sulfonamide hybrids, which share a similar structural motif, also exhibited potent activity. Compound 4d in this series displayed IC50 values of 5.6 µM against the A549 cell line and 2.5 µM against the MCF-7 breast cancer cell line. nih.gov

Further studies on 8-hydroxyquinoline-5-sulfonamide derivatives identified a compound (3c) with high activity against A549, MDA-MB-231 (breast cancer), and C32 cell lines, with efficacy comparable to established chemotherapy drugs like cisplatin (B142131) and doxorubicin. mdpi.com This highlights the importance of the quinoline-sulfonamide core in exerting anticancer effects. nih.gov The interest in quinoline derivatives also stems from the known antiproliferative activity of natural compounds like quinine, which has been shown to be active against MCF-7 breast cancer cells. nih.gov

Table 1: Antiproliferative Activity of Representative Quinoline-Sulfonamide Derivatives

Compound Class Cell Line IC50 Value Source
Quinoline-8-sulfonamide (9a) A549 (Lung) 223.1 µg/mL nih.gov
Quinoline-8-sulfonamide (9a) C32 (Melanoma) 233.9 µg/mL nih.gov
Quinazoline-sulfonamide (4d) A549 (Lung) 5.6 µM nih.gov
Quinazoline-sulfonamide (4d) MCF-7 (Breast) 2.5 µM nih.gov
8-Hydroxyquinoline-5-sulfonamide (3c) A549, C32 Comparable to cisplatin mdpi.com

Induction of Apoptotic Pathways in Cancer Cells

The antiproliferative effects of quinoline-sulfonamides are closely linked to their ability to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.gov Research into a quinoline-8-sulfonamide derivative (9a) demonstrated that it caused a twofold increase in DNA fragmentation, a hallmark of late-stage apoptosis, in A549 lung cancer cells. nih.gov

Mechanistic studies on related compounds provide further insight. An 8-hydroxyquinoline-5-sulfonamide derivative (3c) was found to modulate the expression of key apoptosis-regulating genes in cancer cells. mdpi.com Specifically, it altered the expression of BCL-2 family genes, which are central to the intrinsic apoptotic pathway, and increased the transcriptional activity of the tumor suppressor proteins p53 and p21. mdpi.com Similarly, certain quinazoline (B50416) sulfonamides have been shown to initiate apoptosis in various cancer cells. nih.gov One tetrahydroisoquinoline derivative bearing a nitrophenyl group induced a 59-fold increase in apoptosis in HEPG2 liver cancer cells and prompted cell cycle arrest. researchgate.net This body of evidence suggests that the quinoline-sulfonamide scaffold is a promising foundation for developing agents that can effectively trigger apoptotic cell death in tumors. nih.govmdpi.com

Antimicrobial Activity Profile

The quinoline-sulfonamide hybrid structure is a promising strategy for combating bacterial and fungal pathogens, including those resistant to existing drugs. nih.gov

Antibacterial Efficacy Against Representative Gram-Negative and Gram-Positive Strains (e.g., E. coli, B. mycoides, S. aureus, E. faecalis, including drug-resistant isolates)

Quinoline-sulfonamide derivatives have shown a broad spectrum of antibacterial activity. A cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide exhibited excellent activity against the Gram-positive bacterium Staphylococcus aureus (MIC of 0.19 µg/mL) and very good activity against the Gram-negative Escherichia coli (MIC of 6.09 µg/mL). researchgate.netnih.gov

Studies on other analogs reinforce these findings. One series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety was screened against various bacterial strains, with one compound showing an MIC of 7.812 µg/mL against E. coli. nih.gov Another study focused on 8-hydroxyquinoline-5-sulfonamide derivatives found that compound 3c was highly active against methicillin-resistant S. aureus (MRSA) isolates, with efficacy comparable to oxacillin (B1211168) and ciprofloxacin. mdpi.com These compounds were also tested against Enterococcus faecalis, including vancomycin-resistant strains. mdpi.com Furthermore, certain quinoxaline (B1680401) derivatives, which are structurally related, showed significant activity against S. aureus, E. faecium, and E. faecalis with MIC values ranging from 0.25 to 1 mg/L. swan.ac.uk While specific data on Bacillus mycoides was not prominent in the reviewed literature, the broad activity against other Gram-positive species suggests potential efficacy.

Table 2: Antibacterial Activity of Representative Quinoline-Sulfonamide Derivatives

Compound Class Bacterial Strain MIC Value Source
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cd(II) complex S. aureus 0.19 µg/mL researchgate.netnih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cd(II) complex E. coli 6.09 µg/mL researchgate.netnih.gov
7-Methoxyquinoline-sulfonamide derivative E. coli 7.812 µg/mL nih.gov
8-Hydroxyquinoline-5-sulfonamide (3c) MRSA Comparable to oxacillin mdpi.com
Quinoxaline derivative S. aureus, E. faecalis 0.25 - 1 mg/L swan.ac.uk

Antifungal Efficacy (e.g., C. albicans)

The antifungal properties of this chemical class have also been investigated, with promising results against opportunistic fungal pathogens like Candida albicans. The aforementioned cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide demonstrated excellent antifungal activity against C. albicans, with a minimum inhibitory concentration (MIC) of 0.19 µg/mL. researchgate.netnih.gov

Other studies support this finding. A 7-methoxyquinoline-sulfonamide derivative showed an MIC of 31.125 µg/mL against C. albicans. nih.gov Additionally, in vivo studies using alternative animal models have supported the potential of 8-hydroxyquinoline (B1678124) derivatives for treating systemic candidiasis. nih.gov Substituted 8-quinolinol-5- and 7-sulfonic acids have also been tested against a panel of six fungi, including C. albicans, showing notable inhibition. researchgate.net

Antiviral Properties and Mechanisms

The quinoline scaffold is a core component of many compounds with a wide range of biological activities, including antiviral properties. nih.govnih.gov While specific mechanistic studies on this compound are not extensively detailed, the broader class of quinoline and sulfonamide derivatives has been evaluated against numerous viruses.

Reviews on the topic indicate that heterocyclic sulfonamides are being explored for the development of drugs against a variety of DNA and RNA viruses, including enteroviruses, HIV, Ebola virus, and coronaviruses like SARS-CoV-2. nih.govmdpi.com The general mechanism for quinolone-based drugs often involves the inhibition of viral replication. researchgate.net The synthesis of quinoline-substituted sulfonamides is considered a viable strategy for discovering new antiviral agents. nih.govmdpi.com

Enzyme Inhibition Studies and Kinetic Analysis

A primary mechanism through which quinoline-sulfonamides exert their biological effects is the inhibition of key metabolic enzymes. This is particularly evident in their anticancer activity, where they target enzymes crucial for tumor growth and survival.

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.gov Various quinoline-based sulfonamides have been developed as potent inhibitors of several human CA (hCA) isoforms, including the tumor-associated hCA IX and XII, which are involved in regulating pH in the tumor microenvironment. researchgate.net

One study reported a series of 4-anilinoquinazoline-based benzenesulfonamides that acted as nanomolar inhibitors of hCA I, II, IX, and XII. nih.gov For example, compound 4f was a potent inhibitor of hCA I (Ki = 60.9 nM) and hCA IX (Ki = 86.5 nM), while compound 4a was a highly effective hCA II inhibitor (Ki = 2.4 nM). nih.gov Another series of quinoline-based sulfonamides also showed excellent inhibitory activity against cancer-related isoforms, with Ki values as low as 5.5 nM for hCA IX and 8.7 nM for hCA XII. researchgate.net The sulfonamide group typically acts by binding directly to the zinc ion within the enzyme's active site. acs.org

Pyruvate Kinase M2 (PKM2) Inhibition: PKM2 is a key glycolytic enzyme that is often upregulated in cancer cells and plays a role in cell proliferation and apoptosis resistance. nih.gov Quinoline-8-sulfonamides have been specifically designed as modulators of PKM2. nih.gov In vitro experiments confirmed that a lead compound from this class could reduce intracellular pyruvate levels in A549 lung cancer cells, indicating successful target engagement and inhibition of the enzyme's activity. nih.gov

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Representative Quinoline-Sulfonamide Derivatives

Compound Class Target Enzyme Inhibition Constant (Ki) Source
Quinoline-based sulfonamide hCA IX 5.5 nM researchgate.net
Quinoline-based sulfonamide hCA XII 8.7 nM researchgate.net
4-Anilinoquinazoline-based benzenesulfonamide (B165840) (4a) hCA II 2.4 nM nih.gov
4-Anilinoquinazoline-based benzenesulfonamide (4f) hCA I 60.9 nM nih.gov
4-Anilinoquinazoline-based benzenesulfonamide (4f) hCA IX 86.5 nM nih.gov

Carbonic Anhydrase (CA) Isoforms (hCA I, II, IV, IX, XII)

The sulfonamide group is a well-established zinc-binding moiety, making sulfonamide-containing compounds prime candidates for carbonic anhydrase inhibition. Various quinoline-based sulfonamides have been evaluated for their inhibitory activity against several human (h) carbonic anhydrase isoforms.

A series of 3-(quinolin-4-ylamino)benzenesulfonamides demonstrated weak inhibitory activity against the cytosolic isoform hCA I, with inhibition constant (Kᵢ) values ranging from 0.96 µM to 9.09 µM. The same study showed moderate activity towards the physiologically dominant hCA II isoform, with Kᵢ values in the range of 83.3 nM to 3.59 µM.

Another study on 4-anilinoquinazoline-based benzenesulfonamides, which share structural similarities, reported potent inhibition of hCA I, II, IX, and XII. For instance, certain compounds in this series showed greater potency against hCA I (Kᵢ values of 60.9 nM to 89.4 nM) than the standard inhibitor Acetazolamide (Kᵢ = 250.0 nM). Against hCA II, some derivatives exhibited single-digit nanomolar activity (Kᵢ as low as 2.4 nM). Furthermore, these compounds were effective inhibitors of the tumor-associated isoforms hCA IX and XII, with Kᵢ values in the nanomolar range.

The inhibitory potency and selectivity of these compounds are influenced by the substitution pattern on the quinoline and phenyl rings. For example, in the 4-anilinoquinazoline (B1210976) series, para-substituted sulfonamides were generally found to be more active.

Table 1: Inhibitory Activity of Representative Quinoline-Based Sulfonamides against hCA Isoforms

Compound Class hCA I (Kᵢ) hCA II (Kᵢ) hCA IX (Kᵢ) hCA XII (Kᵢ)
3-(quinolin-4-ylamino)benzenesulfonamides 0.96–9.09 µM 83.3 nM–3.59 µM Not Reported Not Reported

This table presents data for structurally related compounds, not for this compound.

Monoamine Oxidases (MAO-A, MAO-B)

Monoamine oxidases are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders. A series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of both MAOs and cholinesterases. In vitro results for this series showed a range of inhibitory activities. The half-maximal inhibitory concentration (IC₅₀) values for MAO-A ranged from 0.59 ± 0.04 µM to 2.85 ± 1.09 µM, and for MAO-B, the IC₅₀ values were between 0.47 ± 0.03 µM and 2.73 ± 0.16 µM. The substitution on the benzyl (B1604629) group was found to be a key determinant of the differential inhibitory activities observed within the series. Kinetic studies revealed that these compounds acted as competitive inhibitors.

Table 2: Inhibitory Activity of Representative Quinoline-Sulfonamides against MAO Isoforms

Compound Series MAO-A (IC₅₀) MAO-B (IC₅₀)

This table presents data for a series of related compounds, not for this compound.

Cholinesterases (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))

Inhibiting acetylcholinesterase and butyrylcholinesterase is a primary approach for managing symptoms of Alzheimer's disease. The same series of quinoline-sulfonamides evaluated for MAO inhibition was also tested against AChE and BChE. The compounds demonstrated variable inhibitory potential, with the most potent inhibitors showing an IC₅₀ value of 1.10 ± 0.77 µM against AChE and 0.58 ± 0.05 µM against BChE.

Table 3: Inhibitory Activity of Representative Quinoline-Sulfonamides against Cholinesterases

Compound Series AChE (IC₅₀) BChE (IC₅₀)

This table presents data for a series of related compounds, not for this compound.

Cytochrome P450 (CYP) Isoenzymes Modulation

No specific data concerning the modulatory effects of this compound or closely related quinoline-8-sulfonamides on cytochrome P450 (CYP) isoenzymes were identified in the reviewed literature.

Immunomodulatory Effects and Signaling Pathway Interventions

While direct evidence for this compound is lacking, the broader quinoline scaffold is known to be a component of molecules with immunomodulatory properties.

Nuclear Factor κB (NF-κB) Pathway Activation

The NF-κB signaling pathway is a critical regulator of inflammation and immune responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Some quinoline derivatives have been investigated as inhibitors of the NF-κB pathway. For instance, a novel quinoline compound was shown to inhibit the transcription of NF-κB target genes. Other quinoline derivatives have been developed as inhibitors of NF-κB inducing kinase (NIK), a key protein in the non-classical NF-κB pathway, demonstrating anti-inflammatory effects in vitro. However, no studies were found that specifically assess the effect of this compound on NF-κB pathway activation.

Interferon Stimulating Response Element (ISRE) Activation

Interferon-stimulated response elements (ISREs) are DNA sequences that mediate the transcriptional response to interferons, which are crucial for antiviral defense. Upon activation of the JAK-STAT signaling pathway by interferons, transcription factor complexes bind to ISREs to initiate the expression of interferon-stimulated genes. A thorough review of the literature did not yield any information on the effects of this compound or related quinoline-sulfonamide compounds on the activation of the Interferon Stimulating Response Element.

Other Biochemical Interactions and Protein Binding Affinity

No publicly available data.

Receptor Activity Modifying Protein 1 (RAMP1) Inhibition in Inflammatory Responses

No publicly available data.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Inducer Activity

No publicly available data.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

No publicly available data.

Structure Activity Relationship Sar Studies of N 3 Nitrophenyl Quinoline 8 Sulfonamide Analogs

Systematic Investigation of Substituent Effects on Biological Activity

Systematic investigations into how different substituents on the core scaffold of N-(3-nitrophenyl)quinoline-8-sulfonamide affect its biological activity have provided critical insights for rational drug design. By methodically altering specific parts of the molecule—the nitrophenyl moiety, the quinoline (B57606) core, and the sulfonamide linker—researchers can map out the structural requirements for desired pharmacological effects.

The nitrophenyl group is a key component of the this compound scaffold, and modifications to this moiety have been shown to significantly alter biological activity. The position and electronic nature of substituents on this phenyl ring are critical determinants of both potency and target selectivity.

Research on related quinoline structures has demonstrated the importance of electron-withdrawing groups on the anilide ring. For instance, in a study of 8-hydroxyquinoline-2-carboxamides, antiviral activity was found to be positively influenced by increasing the electron-withdrawing properties of substituents on the anilide ring. nih.gov The derivative with a 3-nitro (3-NO₂) substitution showed optimal virus growth inhibition (85.0%) with minimal cytotoxicity (4%). nih.gov This suggests that the nitro group, particularly at the meta position as in the parent compound, plays a crucial role. Further studies on these carboxamides indicated that di- and tri-substituted derivatives with electron-withdrawing groups (e.g., 3,4-Cl, 3,4,5-Cl) also showed high inhibition of H5N1 virus growth. nih.gov The general biological significance of the nitro group is well-established, as it is a key scaffold in synthesizing new bioactive molecules and is present in numerous commercial drugs. mdpi.com

The table below summarizes the effect of substitutions on the anilide ring on the antiviral activity of 8-hydroxyquinoline-2-carboxamide (B1621332) analogs.

R (Substituent on Anilide Ring)Virus Growth Inhibition (%)Cytotoxicity (%)
3-NO₂ 85.04
3-Cl-2-F 79.39.7
3,4,5-Cl 91.22.4

Data sourced from a study on 8-hydroxyquinoline-2-carboxamides, illustrating the impact of electron-withdrawing substituents. nih.gov

The quinoline nucleus itself offers multiple positions for modification, each capable of influencing the compound's pharmacological profile. Changes in the substitution pattern on this bicyclic system can affect everything from target binding to pharmacokinetic properties. Quinoline, a fused bicyclic heterocycle, is a common scaffold in medicinal chemistry due to its diverse pharmacological properties. frontiersin.org

Studies on various quinoline-based compounds have highlighted the importance of the substitution pattern. For example, in a series of quinoline-based benzenesulfonamides developed as carbonic anhydrase inhibitors, grafting the sulfonamide functionality at different positions of a 4-anilinoquinoline scaffold resulted in varied inhibitory activity. nih.govresearchgate.net Specifically, para-sulfonamide derivatives displayed the best inhibitory activity against cancer-related isoforms hCA IX and hCA XII. researchgate.net Similarly, research on 8-hydroxyquinoline (B1678124) derivatives has shown that modifications at the 5- or 7-position with groups like halogens or sulfonamides generally enhance antibacterial and antifungal activities compared to the parent compound. researchgate.net This indicates that the position of the sulfonamide group on the quinoline ring (position 8 in the parent compound) is a key determinant of its activity.

The table below shows the inhibitory constants (Kᵢ) of different regioisomers of quinoline-based benzenesulfonamides against human carbonic anhydrase (hCA) isoforms IX and II, demonstrating the impact of modifying the attachment point on the quinoline-linked anilino moiety.

Compound SeriesPosition of SulfonamidehCA IX Kᵢ (nM)hCA II Kᵢ (nM)
Ortho-isomers (9a-c) Ortho49.7 - 86.8118.5 - 285.3
Meta-isomers (11a-g) Meta8.4 - 853.4145.7 - 4521
Para-isomers (13a-c) Para5.5 - 25.87.3 - 58.4

Data adapted from studies on 4-anilinoquinoline sulfonamides. nih.govresearchgate.net

The sulfonamide linker (-SO₂NH-) is not merely a spacer; it is a critical pharmacophoric element. Its hydrogen-bonding capabilities and geometry are vital for receptor interaction. Derivatization of this linkage can lead to significant changes in bioactivity.

One of the most critical aspects for the activity of many sulfonamide-containing drugs is the ability of the amide nitrogen to be ionized. nih.gov This feature is crucial for mimicking para-aminobenzoic acid (PABA) and inhibiting dihydropteroate (B1496061) synthetase in microorganisms. impactfactor.org Consequently, substitutions on the sulfonamide nitrogen can have profound effects. For instance, in the development of 8-quinolinesulfonamide-based inhibitors of pyruvate (B1213749) kinase M2 (PKM2), adding a methyl group to the sulfonamide nitrogen resulted in a loss of activity. nih.govmdpi.com This was attributed to a steric clash with a leucine (B10760876) residue in the enzyme's binding site, preventing proper ligand-receptor interaction. nih.govmdpi.com This highlights the sensitivity of the sulfonamide nitrogen to substitution and the importance of the N-H bond for hydrogen bonding.

The table below illustrates the importance of the unsubstituted sulfonamide nitrogen in PKM2 inhibitors.

CompoundModificationBiological Activity
Compound 1 Unsubstituted Sulfonamide (-SO₂NH-)Active PKM2 modulator
Methyl Analogue N-Methyl Sulfonamide (-SO₂N(CH₃)-)Inactive (due to steric clash)

Finding based on structure-activity relationship studies of 8-quinolinesulfonamide derivatives. mdpi.com

Rational Design Strategies for Optimizing Potency and Selectivity

Building upon the foundational knowledge from SAR studies, medicinal chemists employ rational design strategies to fine-tune molecular architectures for enhanced potency and selectivity. These strategies often involve bioisosteric replacement and the creation of hybrid molecules.

Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physicochemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. ufrj.br The 1,2,3-triazole ring is a well-established and commonly used bioisostere for an amide bond. nih.govmdpi.com This is because the triazole ring can mimic the hydrogen bond donor and acceptor properties of the amide group while offering greater metabolic stability.

In the context of quinoline-8-sulfonamide (B86410) derivatives, this strategy has been successfully applied. Researchers hypothesized that replacing an aryl carboxamide moiety with an aryl-1,2,3-triazole fragment could lead to better stabilization of the ligand-receptor complex through additional interactions involving the lone electron pairs of the triazole's nitrogen atoms. nih.gov Molecular docking studies confirmed this possibility, showing greater stabilization for the triazole-containing compounds compared to their amide-based counterparts when targeting PKM2. nih.gov This demonstrates the successful application of bioisosterism to rationally design improved quinoline-sulfonamide analogs.

Molecular hybridization, or the conjugation of two or more different pharmacophores into a single molecule, is a powerful strategy for developing novel therapeutic agents. tubitak.gov.tr This approach aims to create synergistic effects, where the hybrid molecule possesses enhanced activity or a broader spectrum of action compared to the individual components.

The combination of the quinoline-sulfonamide scaffold with a 1,2,3-triazole ring has led to the development of promising hybrid molecular systems. nih.gov The synthesis of these conjugates is often achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov A series of derivatives containing both the 8-quinolinesulfonamide and 1,2,3-triazole moieties were designed and synthesized as potential modulators of PKM2, an attractive therapeutic target in cancer. nih.gov In vitro experiments confirmed that these hybrid compounds could reduce intracellular pyruvate levels in lung cancer cells and impact their viability, validating the design strategy. nih.gov The creation of such quinoline-triazole hybrids represents a rational approach to combining known bioactive scaffolds to generate new chemical entities with potentially improved pharmacological profiles. tubitak.gov.trresearchgate.net

Derivation of Mechanistic Insights from SAR Data

The structure-activity relationship (SAR) data of this compound and its analogs provide critical insights into their mechanism of action. By systematically altering different parts of the molecule—the quinoline core, the sulfonamide linker, and the nitrophenyl ring—researchers can deduce how these modifications influence biological activity, thereby postulating interactions with the biological target.

The quinoline ring itself is a crucial structural motif, often implicated in the anticancer activity of related compounds. nih.gov Its planar structure is believed to facilitate strong interactions with target proteins. mdpi.com The sulfonamide moiety is not merely a linker but plays an active role in binding. The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, a feature that is often essential for the activity of sulfonamide-based drugs. nih.gov

Modifications to the nitrophenyl ring have a significant impact on the compound's potency and selectivity. The position and nature of substituents on this ring can alter the electronic properties and steric profile of the molecule, influencing how it fits into the binding pocket of its target. For instance, the nitro group at the meta-position of the phenyl ring in this compound is a strong electron-withdrawing group. This feature can be critical for establishing specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein.

Studies on analogous quinoline sulfonamides have demonstrated that the introduction of different substituents on the phenyl ring leads to a wide range of biological activities. This suggests that the phenyl ring and its substituents are likely involved in key interactions that determine the compound's efficacy. The table below illustrates how hypothetical modifications to the nitrophenyl moiety could influence the inhibitory concentration (IC50), providing a basis for understanding the mechanism.

AnalogR Group (on Phenyl Ring)ModificationHypothetical IC50 (µM)Inferred Mechanistic Implication
13-NO2 (Parent Compound)-5.2Strong electron-withdrawing group enhances binding affinity.
24-NO2Positional Isomer8.9Altered geometry reduces optimal interaction with the target.
33-NH2Reduction of Nitro Group15.4Loss of electron-withdrawing character diminishes binding.
43-ClSubstitution with Halogen7.1Electron-withdrawing nature maintained, but steric and electronic differences affect affinity.
5HUnsubstituted Phenyl25.0Absence of substituent on the phenyl ring significantly reduces potency.

Identification of Essential Pharmacophoric Features for Target Interaction

Based on the analysis of SAR data for this compound and its analogs, several key pharmacophoric features essential for target interaction can be identified. A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger a biological response.

The essential pharmacophoric features for this class of compounds can be summarized as follows:

A Heteroaromatic Moiety: The quinoline ring serves as a critical heteroaromatic feature. acs.org Its flat, aromatic nature allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target's binding site. nih.gov

A Hydrogen Bond Donor: The sulfonamide NH group is a crucial hydrogen bond donor. nih.gov This interaction is often vital for anchoring the ligand within the binding pocket and ensuring the correct orientation for other interactions.

A Hydrogen Bond Acceptor: The sulfonyl oxygens (SO2) act as strong hydrogen bond acceptors, forming interactions with hydrogen bond donor residues such as lysine (B10760008) or arginine on the target protein.

A Hydrophobic Aromatic Ring: The nitrophenyl group serves as a hydrophobic aromatic feature that can engage in hydrophobic interactions with nonpolar pockets of the target. acs.org

An Electron-Withdrawing Group: The nitro group on the phenyl ring is an important electronic feature. Its electron-withdrawing nature can enhance the acidity of the sulfonamide proton, making it a better hydrogen bond donor, and can also participate in specific electronic interactions with the target.

These features and their spatial relationships are depicted in the hypothetical pharmacophore model below.

Pharmacophoric FeatureStructural MoietyType of InteractionEssentiality
Heteroaromatic RingQuinolineπ-π StackingHigh
Hydrogen Bond DonorSulfonamide N-HHydrogen BondingHigh
Hydrogen Bond AcceptorSulfonamide SO2Hydrogen BondingHigh
Hydrophobic Aromatic RegionPhenyl RingHydrophobic InteractionModerate
Electron-Withdrawing FeatureNitro GroupElectronic Interaction/H-BondingHigh

The combination of these features in the correct spatial orientation is believed to be responsible for the biological activity of this compound and its analogs. Understanding these essential pharmacophoric features is crucial for the design and development of new, more potent, and selective inhibitors based on this chemical scaffold.

Advanced Research Directions and Potential Academic Applications

Exploration of Multi-Targeting Strategies for Complex Biological Pathways

The development of ligands that can modulate multiple targets simultaneously, known as multi-target-directed ligands (MTDLs), is a promising strategy for treating complex diseases like neurodegenerative disorders. nih.gov The quinoline-sulfonamide scaffold, a core component of N-(3-nitrophenyl)quinoline-8-sulfonamide, has been identified as a promising framework for designing such multi-targeting agents. nih.gov Research into quinoline-sulfonamide derivatives has demonstrated their ability to inhibit enzymes involved in cognitive decline, such as monoamine oxidases (MAO) and cholinesterases (ChEs). nih.gov

Future research could focus on synthesizing and evaluating derivatives of this compound for their dual-inhibitory activity against these and other relevant biological targets. By modulating multiple pathways, these compounds could offer improved therapeutic outcomes and potentially reduce side effects. nih.gov The quinoline (B57606) moiety is known for a wide range of biological activities, including anticancer and anti-inflammatory effects, while the sulfonamide group also contributes to a broad spectrum of biological actions. nih.gov The combination of these two pharmacophores in this compound provides a solid foundation for developing novel MTDLs.

Table 1: Potential Multi-Targeting Applications of this compound Derivatives

Target ClassSpecific EnzymesPotential Therapeutic Area
Monoamine OxidasesMAO-A, MAO-BNeurodegenerative Diseases
CholinesterasesAcetylcholinesterase, ButyrylcholinesteraseCognitive Decline

Development of Novel Affinity and Photoaffinity Probes for Target Identification and Validation

Identifying the protein targets of bioactive small molecules is a critical step in chemical biology and drug discovery. nih.gov Affinity and photoaffinity probes are powerful tools for this purpose. nih.govresearchgate.net A typical photoaffinity probe consists of a ligand (the bioactive small molecule), a photoreactive group, and a reporter tag like biotin (B1667282). nih.govmdpi.com Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, enabling its identification. nih.gov

The this compound scaffold can be chemically modified to create such probes. A derivative could be synthesized with a photoreactive moiety and a biotin tag, allowing researchers to identify its cellular binding partners. nih.gov This approach would be invaluable for elucidating the mechanism of action of this class of compounds and for identifying potential off-target effects. nih.gov The development of such probes would represent a significant advancement in understanding the biological roles of quinoline-sulfonamides.

Further In Silico Investigations and Predictive Modeling for Lead Optimization

Computational methods such as molecular docking and molecular dynamics are instrumental in modern drug discovery for designing and optimizing lead compounds. mdpi.com These techniques have been successfully applied to quinoline-8-sulfonamide (B86410) derivatives to predict their binding modes and affinities for protein targets. mdpi.com For instance, in silico studies have been used to design potent modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com

Future in silico work on this compound could involve:

Virtual Screening: To identify novel derivatives with enhanced activity against specific targets.

Molecular Dynamics Simulations: To study the stability of ligand-protein complexes and understand the molecular basis of their interactions. mdpi.com

ADME/Tox Prediction: To assess the pharmacokinetic and toxicological properties of new analogs, guiding the selection of candidates for synthesis and biological evaluation.

These computational approaches can accelerate the optimization of this compound as a lead compound for various therapeutic applications.

Synthesis and Characterization of Metal Complexes for Enhanced Biological Activity

The biological activity of sulfonamide-based compounds can often be enhanced through coordination with metal ions. researchgate.net The synthesis of metal complexes with quinoline-sulfonamide ligands has been shown to yield compounds with promising antimicrobial and antifungal properties. nih.gov Metals such as zinc(II), copper(II), cobalt(II), and cadmium(II) have been successfully incorporated into these complexes. nih.govresearchgate.net

The synthesis typically involves the reaction of the sulfonamide ligand with a metal salt, leading to the formation of a coordination complex. nih.gov Characterization of these complexes is performed using techniques such as FTIR, NMR spectroscopy, and X-ray diffraction to determine their structure and bonding. nih.govresearchgate.net The resulting metal complexes of this compound could exhibit novel biological activities or enhanced potency compared to the parent ligand, opening up new avenues for therapeutic development. researchgate.net

Table 2: Antimicrobial Activity of a Representative Quinoline-Sulfonamide Cadmium (II) Complex

MicroorganismActivity
Staphylococcus aureusExcellent antibacterial activity
Escherichia coliVery good antibacterial activity
Candida albicansExcellent antifungal activity

Data based on a study of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex. nih.gov

Advanced Characterization Techniques for Understanding Supramolecular Assemblies and Material Science Applications

The quinoline-8-sulfonamide structure has been shown to participate in intermolecular interactions, such as π–π stacking, which can lead to the formation of supramolecular assemblies. nih.govresearchgate.net These organized structures are of interest in materials science and drug delivery. nih.gov Advanced characterization techniques are crucial for understanding the nature of these assemblies.

Future research could employ methods like single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of this compound molecules in the solid state. nih.gov This would provide insights into the hydrogen bonding and stacking interactions that govern the formation of these supramolecular structures. nih.govresearchgate.net Such knowledge could be leveraged to design novel materials with specific properties or to develop advanced drug delivery systems. nih.gov

Exploration of Chemical Biology Tools Beyond Pharmacological Targeting (e.g., Fluorescent Tracers, Chemical Probes)

The quinoline scaffold is a well-known fluorophore and has been extensively used in the development of fluorescent probes for bioimaging. researchgate.netcrimsonpublishers.com These probes are valuable tools for detecting and visualizing biological molecules and processes in living cells. crimsonpublishers.com The inherent fluorescence of the quinoline moiety in this compound makes it an attractive candidate for the development of novel chemical biology tools. crimsonpublishers.com

Derivatives of this compound could be designed as fluorescent tracers for specific cellular components or as chemosensors for detecting metal ions like zinc. nih.govresearchgate.net By modifying the substitution pattern on the quinoline and phenyl rings, the photophysical properties of the molecule can be tuned for various applications. researchgate.net This would expand the utility of this compound beyond traditional pharmacological targeting into the realm of diagnostics and molecular imaging. mdpi.com

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(3-nitrophenyl)quinoline-8-sulfonamide?

  • Methodology :

  • Quinoline Core Synthesis : Use the Skraup reaction (aniline derivatives cyclized with glycerol and sulfuric acid) to form the quinoline backbone .
  • Sulfonamide Introduction : React quinoline-8-sulfonyl chloride with 3-nitroaniline in the presence of pyridine or another base to form the sulfonamide bond .
  • Nitrophenyl Functionalization : Achieve regioselective nitration at the phenyl ring’s 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally and chemically?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the nitro group via ¹H and ¹³C NMR (e.g., δ ~8.0–8.5 ppm for aromatic protons adjacent to nitro) .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]⁺ calculated for C₁₅H₁₂N₃O₄S: 330.0552) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .
  • Thermal Analysis : TGA/DSC to assess thermal stability and melting points (~260°C observed in similar sulfonamides) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during nitration, and how are they addressed?

  • Issue : Nitration of phenyl groups often yields para/ortho isomers. Achieving meta-selectivity (3-position) requires precise conditions.
  • Solutions :

  • Use directing groups (e.g., sulfonamide) to meta-direct electrophilic substitution.
  • Optimize reaction time and temperature (e.g., short duration at 0°C to favor kinetic control) .
  • Validate regiochemistry via NOESY NMR or X-ray crystallography .

Q. How does the nitro group influence the compound’s electronic properties and biological interactions?

  • Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring and enhancing electrophilicity. This may improve binding to electron-rich biological targets (e.g., enzyme active sites) .
  • Biological Implications :

  • DNA/Protein Binding : Use fluorescence quenching assays (e.g., with BSA or ct-DNA) to study interactions. Compare with non-nitrated analogs to isolate nitro effects .
  • Anticancer Activity : Test in vitro cytotoxicity (e.g., MTT assay on bladder cancer cells) and correlate with tubulin polymerization inhibition, as seen in related sulfonamides .

Q. How can crystallographic data resolve contradictions in reported polymorphic forms?

  • Approach :

  • XRPD Analysis : Compare experimental diffraction patterns with simulated data from single-crystal structures .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds from nitro groups) to explain stability differences between polymorphs .
    • Case Study : highlights crystalline forms with distinct melting points; thermal analysis (TGA/DSC) and lattice energy calculations can prioritize forms for further study .

Q. What computational methods predict the compound’s reactivity and stability?

  • Tools :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to predict solubility and aggregation behavior .
    • Applications : Guide synthetic modifications (e.g., substituent effects on nitro group reduction potential) .

Methodological Recommendations

  • Synthesis Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading) for improved yield .
  • Biological Assays : Pair in vitro testing with molecular docking (e.g., AutoDock Vina) to identify putative targets (e.g., α7 nicotinic receptors, as in ).
  • Data Validation : Cross-reference spectroscopic data with PubChem entries (e.g., InChIKey for batch consistency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-nitrophenyl)quinoline-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-nitrophenyl)quinoline-8-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。